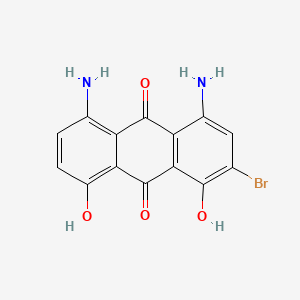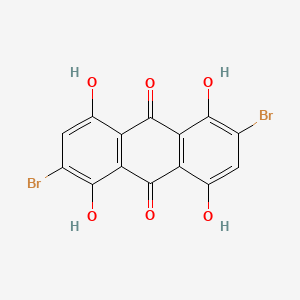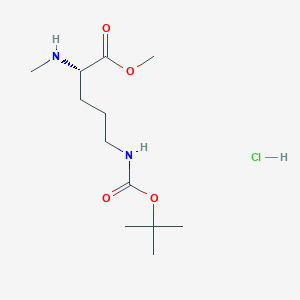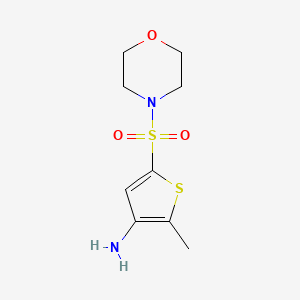
2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine typically involves the introduction of the morpholine-4-sulfonyl group onto a thiophene ring. One common method is the condensation reaction, where a thiophene derivative is reacted with morpholine-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency. The reaction conditions are optimized to ensure that the desired product is obtained with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the morpholine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the morpholine moiety.
Applications De Recherche Scientifique
2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl group can enhance the compound’s ability to interact with biological molecules, while the thiophene ring can provide stability and facilitate interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthiophene: A simpler thiophene derivative without the morpholine-4-sulfonyl group.
5-(Morpholine-4-sulfonyl)thiophene-2-carboxylic acid: A related compound with a carboxylic acid group instead of an amine.
Thiophene-2-sulfonamide: Another thiophene derivative with a sulfonamide group.
Uniqueness
2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine is unique due to the presence of both the morpholine-4-sulfonyl group and the amine group on the thiophene ring. This combination of functional groups can provide distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H14N2O3S2 |
|---|---|
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
2-methyl-5-morpholin-4-ylsulfonylthiophen-3-amine |
InChI |
InChI=1S/C9H14N2O3S2/c1-7-8(10)6-9(15-7)16(12,13)11-2-4-14-5-3-11/h6H,2-5,10H2,1H3 |
Clé InChI |
ANMQIEGEJXJVJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)S(=O)(=O)N2CCOCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15251774.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)


![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)
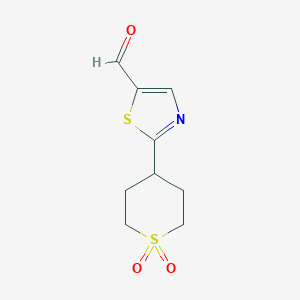

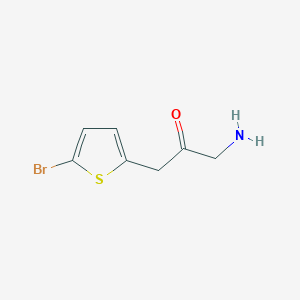
![3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B15251823.png)
